1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT

Vue d'ensemble

Description

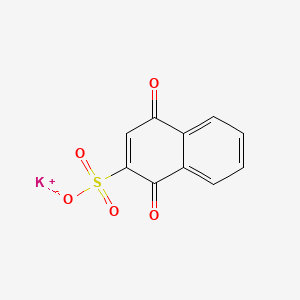

1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C10H5KO5S and a molecular weight of 276.314 g/mol . It is a derivative of naphthoquinone, characterized by the presence of a sulfonic acid group at the 2-position and a potassium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 1,4-naphthoquinone. The reaction is carried out by treating 1,4-naphthoquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation. Industrial production methods may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.

Analyse Des Réactions Chimiques

1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.

Applications De Recherche Scientifique

Organic Synthesis

NQS is widely utilized in organic synthesis due to its ability to act as a building block for the creation of more complex naphthoquinone derivatives. These derivatives have shown significant pharmacological activities against various pathogens and are used in the development of pharmaceuticals.

Key Applications:

- Synthesis of Naphthoquinones : NQS serves as a precursor for synthesizing other naphthoquinones, which can be modified to enhance their biological activity. For example, derivatives synthesized from NQS have been tested for their efficacy against several diseases, including cancer and infections caused by bacteria and fungi .

- Analytical Reagent : NQS is employed as an analytical reagent for the spectrophotometric determination of drugs containing amino groups. It reacts with primary and secondary amines to form colored products, making it useful for quantitative analysis in pharmaceutical research .

Biochemical Applications

NQS has significant biochemical applications, particularly in assays and studies involving enzyme inhibition and oxidative stress.

Biochemical Assays:

- Enzyme Inhibition Studies : Research indicates that NQS derivatives can inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling. This inhibition presents potential therapeutic strategies for treating type 2 diabetes .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of naphthoquinones, including those derived from NQS. These compounds help maintain redox potential in neuronal cells, protecting them from oxidative stress induced by neurotoxins .

Agricultural Applications

NQS exhibits insecticidal properties, making it valuable in agricultural settings.

Insecticide and Acaricide :

- NQS has been shown to be effective against various insect pests when applied as an insecticide or acaricide. Its stability and non-hydrolyzing nature in water facilitate its application in agriculture without the risk of rapid degradation .

Case Study 1: Synthesis and Application of NQS Derivatives

A study by Ahn et al. synthesized several NQS derivatives aimed at inhibiting PTP1B. The derivatives were evaluated for their anti-inflammatory properties and demonstrated significant activity comparable to existing anti-inflammatory drugs like meloxicam .

Case Study 2: Use of NQS in Spectrophotometric Analysis

Research conducted on the use of NQS as a labeling reagent for pharmaceutical amines showcased its effectiveness in spectrophotometric methods. The study detailed various methodologies that utilize NQS to achieve accurate quantification of amines in drug formulations .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for naphthoquinone derivatives | Effective against pathogens; used in drug development |

| Biochemical Assays | Enzyme inhibition studies; neuroprotective effects | Inhibits PTP1B; protects neuronal cells from oxidative stress |

| Agricultural Applications | Insecticide and acaricide | Effective against pests; stable in aqueous solutions |

| Analytical Chemistry | Reagent for spectrophotometric determination of pharmaceutical amines | Forms colored products with amines |

Mécanisme D'action

The mechanism of action of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying redox reactions and as a redox-active probe in various biochemical assays . The molecular targets and pathways involved include enzymes and proteins that participate in redox reactions.

Comparaison Avec Des Composés Similaires

1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT can be compared with other similar compounds, such as:

1,2-Naphthoquinone-4-sulfonic acid sodium salt: This compound has a similar structure but differs in the position of the sulfonic acid group and the counterion.

Hydroquinone monosulfonic acid potassium salt: This compound is a reduced form of naphthoquinone with a sulfonic acid group.

Anthraquinone-2-sulfonic acid sodium salt: This compound is an anthraquinone derivative with a sulfonic acid group. The uniqueness of this compound lies in its specific structure and redox properties, which make it suitable for a variety of applications in different fields.

Activité Biologique

1,4-Naphthoquinone-2-sulfonic acid potassium salt (K-NQS) is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of K-NQS, including its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

K-NQS has the molecular formula and is characterized by the presence of a sulfonic acid group, which enhances its solubility in water and biological fluids. This property is crucial for its bioavailability and interaction with biological systems.

Anticancer Activity

Research indicates that naphthoquinone derivatives, including K-NQS, exhibit significant anticancer properties. A study demonstrated that various 1,4-naphthoquinone derivatives showed antiproliferative effects against human breast cancer cells (MDA-MB-231) in a dose-dependent manner. The results indicated that higher concentrations of these compounds led to reduced cell viability:

| Concentration (μM) | Viability (%) |

|---|---|

| 1 | 86.55 |

| 2.5 | 79.88 |

| 5 | 25 |

| 10 | 18 |

The study concluded that the mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial and Antifungal Properties

K-NQS has shown potential as an antibacterial agent. Naphthoquinones are known to disrupt bacterial cell membranes and inhibit essential metabolic processes. A review highlighted that naphthoquinones possess significant antibacterial activity against various pathogens, including resistant strains .

In addition to antibacterial effects, K-NQS also exhibits antifungal properties. It has been reported that naphthoquinone derivatives can inhibit fungal growth by interfering with cellular respiration and inducing oxidative damage .

Anti-inflammatory Effects

K-NQS demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Studies have shown that naphthoquinones can modulate inflammatory pathways by targeting key signaling molecules like NF-κB and p38 MAPK .

A specific compound derived from naphthoquinone was noted to significantly reduce the release of inflammatory cytokines in a concentration-dependent manner, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of naphthoquinones, including K-NQS. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Propriétés

Numéro CAS |

34169-62-5 |

|---|---|

Formule moléculaire |

C10H6KO5S |

Poids moléculaire |

277.32 g/mol |

Nom IUPAC |

potassium;1,4-dioxonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15); |

Clé InChI |

SMJKYADHZUKPLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[K+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)O.[K] |

Key on ui other cas no. |

34169-62-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

5690-16-4 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.